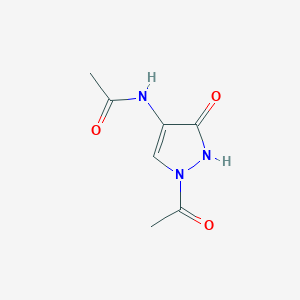![molecular formula C14H17NO2 B12897460 Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate CAS No. 59235-27-7](/img/no-structure.png)
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate is an organic compound that belongs to the class of esters It features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate typically involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux conditions (around 78-80°C for ethanol)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives
Reduction: Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate involves its interaction with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate can be compared with other similar compounds such as:
Ethyl [4-(1H-pyrrol-2-yl)phenyl]acetate: Similar structure but with the pyrrole ring in a different position, leading to different reactivity and biological activity.
Ethyl [4-(2,5-dihydro-1H-imidazol-1-yl)phenyl]acetate: Contains an imidazole ring instead of a pyrrole ring, resulting in different chemical properties and applications.
Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoate: Similar structure but with a propanoate ester group, affecting its physical and chemical properties.
Properties
| 59235-27-7 | |
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 2-[4-(2,5-dihydropyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)11-12-5-7-13(8-6-12)15-9-3-4-10-15/h3-8H,2,9-11H2,1H3 |
InChI Key |
RAQHRNZSOAQGIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)

![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
![2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)

